3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a dichlorophenyl group attached to the imidazolidine ring, which is further substituted with a hexanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with hexanoylimidazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazolidine compounds, and substituted phenyl derivatives .
Scientific Research Applications
3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl isocyanate
- 3,5-Dichlorophenyl isothiocyanate
- 3,5-Dichlorophenyldiazonium tetrafluoroborate
- 3,5-Dichlorophenylhydrazine hydrochloride
Uniqueness
Compared to similar compounds, 3-(3,5-Dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the hexanoyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
90815-18-2 |
---|---|
Molecular Formula |
C15H16Cl2N2O3 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1-hexanoylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-2-3-4-5-13(20)18-9-14(21)19(15(18)22)12-7-10(16)6-11(17)8-12/h6-8H,2-5,9H2,1H3 |
InChI Key |
ZBZDZLNLPCJLNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.